Spectroscopic Data for 2-Bromo-7-chloroquinoline: An In-depth Technical Guide
Spectroscopic Data for 2-Bromo-7-chloroquinoline: An In-depth Technical Guide
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-7-chloroquinoline (CAS No. 99455-15-9). As a critical intermediate in the synthesis of pharmaceuticals and functional materials, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings.[1][2] This document is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
2-Bromo-7-chloroquinoline possesses a rigid heterocyclic scaffold. The quinoline core, substituted with two different halogen atoms, gives rise to a distinct and predictable spectroscopic profile. The electronegative nitrogen atom, along with the electron-withdrawing and sterically influential bromine and chlorine substituents, dictates the electronic environment of every proton and carbon atom, which is directly reflected in the NMR spectra.[3] Similarly, the vibrational modes of the aromatic rings and the carbon-halogen bonds produce a characteristic fingerprint in the infrared spectrum. Mass spectrometry reveals the molecule's exact mass, its unique isotopic pattern, and its fragmentation behavior under ionization.
The molecular structure and standard numbering convention for the quinoline ring are presented below. This numbering is essential for the unambiguous assignment of NMR signals.
Caption: Molecular structure of 2-Bromo-7-chloroquinoline with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-7-chloroquinoline. The chemical shifts (δ) and coupling constants (J) provide definitive information about the electronic environment and connectivity of the atoms.
Predicted ¹H NMR Data
While a definitive experimental spectrum was not available in the searched literature, a highly reliable prediction can be synthesized based on data from analogous compounds like 2-chloroquinoline and established substituent chemical shift (SCS) principles.[3] The protons on the pyridine ring (H-3, H-4) are expected to be downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen. The protons on the carbocyclic ring (H-5, H-6, H-8) will have their chemical shifts modulated by the chlorine at C-7.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |
|---|---|---|---|---|
| H-3 | 7.45 - 7.55 | d | J3,4 ≈ 8.5 | Shielded relative to H-4. Coupled only to H-4. |
| H-4 | 8.05 - 8.15 | d | J4,3 ≈ 8.5 | Deshielded by proximity to nitrogen. Coupled only to H-3. |
| H-5 | 7.75 - 7.85 | d | J5,6 ≈ 8.8 | Deshielded by peri-interaction with H-4. Coupled to H-6. |
| H-6 | 7.50 - 7.60 | dd | J6,5 ≈ 8.8, J6,8 ≈ 2.0 | Influenced by both Cl at C-7 and Br at C-2. Coupled to H-5 and H-8. |
| H-8 | 8.10 - 8.20 | d | J8,6 ≈ 2.0 | Deshielded by proximity to nitrogen. Coupled only to H-6 (meta). |
Note: These are predicted values. Actual experimental values may vary slightly.
Predicted ¹³C NMR Data
The carbon signals are also influenced by the substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-8a) and halogens (C-2, C-7) are significantly affected.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
|---|---|---|
| C-2 | 142.0 - 144.0 | Attached to both N and Br, significant deshielding. |
| C-3 | 123.0 - 125.0 | Standard aromatic C-H. |
| C-4 | 137.0 - 139.0 | Deshielded due to α-position relative to C-4a and β to N. |
| C-4a | 148.0 - 150.0 | Quaternary carbon at ring junction, deshielded by N. |
| C-5 | 128.0 - 130.0 | Aromatic C-H. |
| C-6 | 127.5 - 129.5 | Aromatic C-H. |
| C-7 | 135.0 - 137.0 | Attached to Cl, deshielded. |
| C-8 | 129.0 - 131.0 | Aromatic C-H. |
| C-8a | 147.0 - 149.0 | Quaternary carbon attached to N. |
Note: These are predicted values. Actual experimental values may vary slightly.
Experimental Protocol for NMR Acquisition
A self-validating protocol ensures reproducibility and data integrity.
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Sample Preparation:
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Accurately weigh 10-15 mg of 2-Bromo-7-chloroquinoline.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (line shape for TMS <0.5 Hz).
-
Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
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Acquire a ¹³C{¹H} NMR spectrum using a standard pulse program with proton decoupling, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The spectrum provides a characteristic fingerprint, confirming the presence of the quinoline core and carbon-halogen bonds.
Expected Characteristic IR Absorption Bands
The IR spectrum of 2-Bromo-7-chloroquinoline is expected to be dominated by vibrations from the aromatic system and the C-X bonds.[4][5]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| 1610 - 1580 | C=C & C=N Ring Stretch | Strong-Medium | Multiple bands are expected from the quinoline ring system. |
| 1500 - 1400 | C=C & C=N Ring Stretch | Strong-Medium | Further characteristic vibrations of the aromatic core. |
| 850 - 750 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the rings determines the exact position. |
| 1100 - 1000 | C-Cl Stretch | Medium | Typical region for aryl chlorides. |
| 700 - 550 | C-Br Stretch | Medium-Strong | Typical region for aryl bromides. |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
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Sample Application: Place a small amount (1-2 mg) of the solid 2-Bromo-7-chloroquinoline sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition via isotopic patterns. The fragmentation pattern gives insight into the molecule's stability and structure.
Molecular Ion Peak and Isotopic Pattern
The molecular formula of 2-Bromo-7-chloroquinoline is C₉H₅BrClN.[6] The presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺•. This pattern is a definitive confirmation of the presence of one Br and one Cl atom. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).[7]
Table 4: Predicted Isotopic Distribution for the Molecular Ion [C₉H₅BrClN]⁺•
| Ion | m/z (Da) | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|---|
| [M]⁺• | 240.9294 | 100.0 | ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N |
| [M+1]⁺• | 241.9327 | 10.1 | Due to ¹³C |
| [M+2]⁺• | 242.9265 | 129.5 | From ⁸¹Br and ³⁷Cl |
| [M+3]⁺• | 243.9298 | 13.9 | ¹³C and [M+2] isotopes |
| [M+4]⁺• | 244.9236 | 31.3 | From ⁸¹Br and ³⁷Cl |
The most prominent peaks will be at m/z ~241, ~243, and ~245 with an approximate ratio of 100:130:31, which is a unique signature.
Plausible Fragmentation Pathway (Electron Ionization)
Under Electron Ionization (EI), the molecular ion will be formed, followed by fragmentation. The quinoline ring is relatively stable, so fragmentation will likely involve the loss of the halogen substituents.
-
Loss of Br•: The C-Br bond is weaker than the C-Cl bond and will likely cleave first, leading to a fragment at [M-Br]⁺.
-
Loss of Cl•: Loss of the chlorine radical from the molecular ion would produce an [M-Cl]⁺ fragment.
-
Sequential Loss: A common pathway is the loss of Br• followed by the loss of HCN from the pyridine ring, a characteristic fragmentation for quinolines.
Caption: Plausible EI fragmentation pathway for 2-Bromo-7-chloroquinoline.
Experimental Protocol for MS Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe (for solids) or a GC inlet.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern to confirm the elemental composition.
Conclusion
The spectroscopic characterization of 2-Bromo-7-chloroquinoline is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this important chemical intermediate. The unique isotopic signature in the mass spectrum is particularly powerful for unambiguous identification. By following the outlined, self-validating protocols, laboratories can ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
References
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MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link] [Accessed: February 2, 2026].
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PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Available at: [Link] [Accessed: February 2, 2026].
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PubChem. (n.d.). 7-Bromo-2-chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].
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PubChem. (n.d.). 7-Chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].
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ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link] [Accessed: February 2, 2026].
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PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].
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Sci-Hub. (1972). Infrared spectra and rotational isomerism in 2-chloro, 2-bromo and 2-iodobutane. Available at: [Link] [Accessed: February 2, 2026].
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News-Medical.net. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].
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ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Available at: [Link] [Accessed: February 2, 2026].
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ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link] [Accessed: February 2, 2026].
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